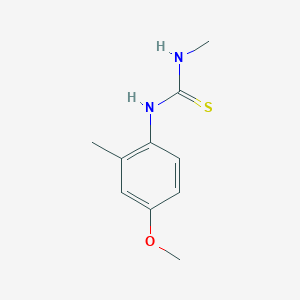
N-(4-methoxy-2-methylphenyl)-N'-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-2-methylphenyl)-N'-methylthiourea, also known as methoxymethylthiourea (MMTU), is a chemical compound that has gained significant attention in scientific research due to its potential biological and medical applications. MMTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of MMTU is not fully understood, but it is believed to involve its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress-induced damage. MMTU has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the production of ROS. Additionally, MMTU has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation.
Biochemical and Physiological Effects:
MMTU has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, DNA damage, and protein oxidation, all of which are markers of oxidative stress-induced damage. MMTU has also been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Moreover, MMTU has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
MMTU has several advantages for lab experiments, including its stability, solubility, and low toxicity. MMTU can be easily synthesized and purified, and its effects can be measured using various assays, such as the oxygen radical absorbance capacity (ORAC) assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. However, MMTU also has some limitations, such as its potential to interact with other compounds and its limited bioavailability.
Zukünftige Richtungen
There are several future directions for the study of MMTU. One potential avenue of research is to investigate its use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, MMTU could be studied for its potential use in treating other conditions, such as cardiovascular disease and diabetes. Moreover, further research is needed to fully understand the mechanism of action of MMTU and its potential interactions with other compounds.
Synthesemethoden
MMTU can be synthesized using different methods, including the reaction of 4-methoxy-2-methylphenyl isothiocyanate with methylamine, the reaction of 4-methoxy-2-methylphenyl isocyanate with methylthiourea, or the reaction of 4-methoxy-2-methylphenyl isothiocyanate with methylthiourea hydrochloride. The synthesis of MMTU typically involves the use of organic solvents, such as ethanol or acetone, and requires careful purification to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
MMTU has been studied extensively for its potential biological and medical applications. It has been shown to have antioxidant, anti-inflammatory, and antitumor properties. MMTU has been investigated for its ability to protect against oxidative stress-induced damage, reduce inflammation, and inhibit tumor growth. Moreover, MMTU has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7-6-8(13-3)4-5-9(7)12-10(14)11-2/h4-6H,1-3H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSDLBSGIOTLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2-methylphenyl)-3-methylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

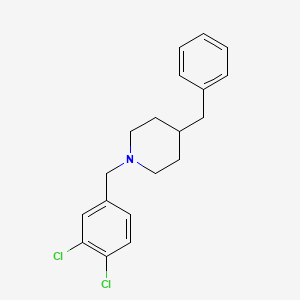
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)
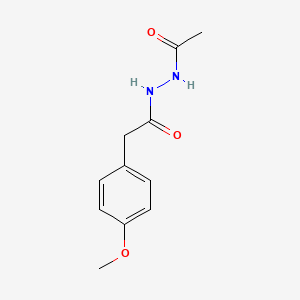
![6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5778969.png)
![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)
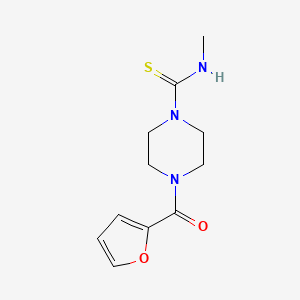
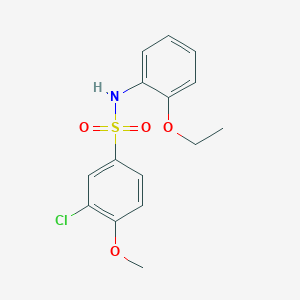
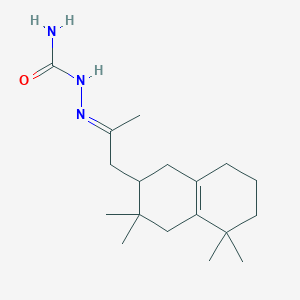
![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)

![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)
![1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5779022.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5779029.png)